molecular formula C5H10O B089766 1,2-Epoxypentane CAS No. 1003-14-1

1,2-Epoxypentane

Cat. No.: B089766
CAS No.: 1003-14-1
M. Wt: 86.13 g/mol
InChI Key: SYURNNNQIFDVCA-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of 89-90°C and a density of 0.83 g/mL at 25°C . This compound is part of the epoxide family, characterized by a three-membered ring containing an oxygen atom. Epoxides are known for their high reactivity, making them valuable intermediates in organic synthesis.

Mechanism of Action

Target of Action

1,2-Epoxypentane, also known as Propyloxirane , is a small organic compound that primarily targets the epoxide hydrolase enzymes in various organisms. These enzymes play a crucial role in the metabolism of epoxides, which are reactive three-membered cyclic ethers .

Mode of Action

The mode of action of this compound involves its interaction with the active sites of epoxide hydrolase enzymes. The compound undergoes a ring-opening reaction, which is catalyzed by these enzymes . This reaction is essentially an SN2 mechanism , where the epoxide oxygen forms an alkoxide, which is subsequently protonated by water, forming a 1,2-diol product . If the epoxide is asymmetric, the incoming hydroxide nucleophile will preferably attack the less substituted epoxide carbon .

Biochemical Pathways

This compound is involved in the epoxidation pathway . It is produced from the epoxidation of 1-pentene, and can be further converted into 1,2-Pentanediol through a process called oxidative hydration . This process involves a combination of 1-pentene epoxidation and subsequent this compound hydration .

Pharmacokinetics

Its metabolism primarily involves the action of epoxide hydrolase enzymes, which convert it into less reactive diols .

Result of Action

The primary result of this compound’s action is the production of 1,2-Pentanediol . This compound is a high value-added chemical which has a pivotal role in human production and life . It has been widely used in polyester, disinfectant, printing ink, cosmetic production, and chemical production fields .

Biochemical Analysis

Biochemical Properties

1,2-Epoxypentane interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to interact with a novel epoxide hydrolase, SfEH1, identified in Streptomyces fradiae . The nature of these interactions is primarily enzymatic, where this compound serves as a substrate for the enzyme.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, such as the aforementioned SfEH1 enzyme. This interaction can lead to changes in gene expression and potentially influence enzyme activation or inhibition .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes or cofactors. For instance, it serves as a substrate for the SfEH1 enzyme in Streptomyces fradiae . This interaction could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxypentane can be synthesized through the epoxidation of 1-pentene. The process involves the reaction of 1-pentene with hydrogen peroxide in the presence of a catalyst such as titanium silicalite (TS-1) or Ti-MWW. The reaction typically occurs in a solvent like acetonitrile . The overall reaction can be represented as follows:

[ \text{C}5\text{H}{10} + \text{H}_2\text{O}_2 \rightarrow \text{C}5\text{H}{10}\text{O} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes using fixed-bed reactors. The use of hydrogen peroxide as an oxidant is preferred due to its high efficiency and environmentally friendly nature. The reaction conditions are optimized to achieve high conversion rates and selectivity towards the desired epoxide product .

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxypentane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diols.

    Hydration: The epoxide ring can be opened by water to form 1,2-pentanediol.

    Polymerization: It can participate in polymerization reactions to form polyethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used.

    Hydration: Acidic or basic conditions can facilitate the ring-opening reaction.

    Polymerization: Catalysts such as Lewis acids can be used to initiate polymerization.

Major Products

    1,2-Pentanediol: Formed through the hydration of this compound.

    Polyethers: Formed through polymerization reactions.

Scientific Research Applications

1,2-Epoxypentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions.

    Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials.

Comparison with Similar Compounds

1,2-Epoxypentane can be compared with other epoxides such as:

Uniqueness

This compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its reactivity and versatility make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-propyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O/c1-2-3-5-4-6-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYURNNNQIFDVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883637
Record name Oxirane, 2-propyl-
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Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-14-1
Record name 2-Propyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-14-1
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Record name Oxirane, 2-propyl-
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Record name 1,2-Epoxypentane
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Record name Oxirane, 2-propyl-
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Record name Oxirane, 2-propyl-
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Record name Propyloxirane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1,2-Epoxypentane influence its interaction with enzymes like epoxide hydrolases?

A2: The length and branching of the alkyl chain in this compound and related epoxides significantly affects their interaction with enzymes like microsomal epoxide hydrolase. [] This influence on enzyme selectivity is also observed with engineered bacterial strains overexpressing specific epoxide hydrolases. For instance, Streptomyces fradiae epoxide hydrolase (SfEH1) expressed in Escherichia coli demonstrated high activity and enantioselectivity towards this compound and 1,2-Epoxyhexane, producing predominantly (R)-1,2-pentanediol and (R)-1,2-hexanediol, respectively. [] Molecular docking simulations further support these findings, highlighting the role of specific interactions between the epoxide structure and the enzyme's active site in determining substrate specificity. []

Q2: Can this compound be used to modify enzymes for improved stability?

A3: Yes, this compound has proven effective in chemically modifying Candida antarctica lipase B (Cal-B) to enhance its stability. [] The length of the epoxide arm plays a critical role in the modification process, influencing the final properties of the modified enzyme. [] The use of this compound, alongside other epoxides and diepoxides, offers a promising approach for improving the activity and stability of enzymes for various biotechnological applications. []

Q3: What is the role of this compound in organic synthesis?

A4: this compound serves as a versatile building block in organic synthesis. Notably, it plays a crucial role in synthesizing functionalized δ-lactams, which are valuable intermediates in preparing natural products like the Sedum alkaloids (-)-halosaline and (-)-epihalosaline. [, ] The synthesis involves a cyclopentanone ring expansion strategy, highlighting the utility of this compound in constructing complex molecular architectures. [, ]

Q4: Are there efficient methods for producing 1,2-pentanediol from this compound?

A5: Yes, an improved process for synthesizing 1,2-pentanediol using this compound as a starting material has been developed. [] This process involves reacting this compound with formic acid and calcium hydroxide, followed by a series of purification steps to obtain high-purity 1,2-pentanediol with a yield exceeding 92%. [] This method offers advantages in terms of mild reaction conditions and ease of operation, making it suitable for industrial-scale production. []

Q5: Can microreactors enhance the efficiency of 1-pentene epoxidation to this compound?

A7: Yes, microchannel reactors coated with titanium silicalite-1 (TS-1) have shown promise in enhancing the epoxidation of 1-pentene to this compound. [] These reactors, fabricated on silicon substrates, offer excellent heat transfer capabilities and precise control over reaction conditions, leading to improved efficiency and selectivity. [] Computational models have been developed to simulate the reaction within these microreactors, providing valuable insights for optimizing process parameters. []

Q6: What is the role of this compound in sphingolipid synthesis?

A8: Derivatives of this compound, specifically 3R,4R,5R 3,5-dibenzyloxy-4-p-methoxybenzyl-1,2-epoxypentane, serve as crucial intermediates in synthesizing sphingolipids. [] These compounds provide the structural framework for building the sphingolipid backbone, highlighting the importance of this compound derivatives in accessing these biologically relevant molecules. []

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